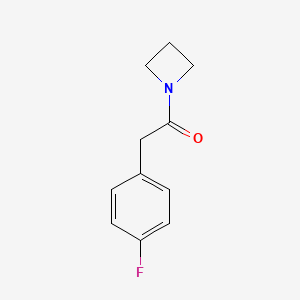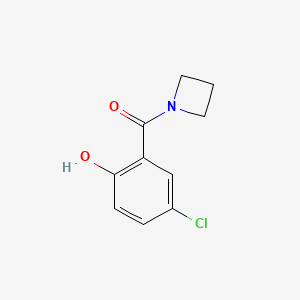
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, commonly known as ACY-1215, is a novel small molecule inhibitor of histone deacetylase 6 (HDAC6). It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
ACY-1215 selectively inhibits 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, a class IIb HDAC enzyme that plays a crucial role in regulating protein degradation pathways, including autophagy and aggresome formation. By inhibiting 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, ACY-1215 promotes the accumulation of misfolded and aggregated proteins, leading to their degradation by the proteasome or lysosome. This mechanism has been shown to be effective in various disease models, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
ACY-1215 has been shown to induce cell cycle arrest and apoptosis in cancer cells by promoting the accumulation of misfolded and aggregated proteins. It also enhances the clearance of toxic protein aggregates in neurodegenerative disorders, leading to neuroprotection. Additionally, ACY-1215 has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ACY-1215 is its selectivity for 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, making it a potent and specific inhibitor of this enzyme. It also has good pharmacokinetic properties, including high bioavailability and low toxicity. However, one of the limitations of ACY-1215 is its poor solubility, which can affect its efficacy in in vitro and in vivo experiments. Additionally, the mechanism of action of ACY-1215 is not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.
Zukünftige Richtungen
There are several potential future directions for ACY-1215 research. One area of interest is the development of combination therapies with other drugs to enhance its efficacy in cancer treatment. Another potential application is in the treatment of neurodegenerative disorders, where ACY-1215 could be used in combination with other drugs to enhance protein clearance and neuroprotection. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-inflammatory effects of ACY-1215, which could lead to the development of new treatments for inflammatory diseases.
Synthesemethoden
The synthesis of ACY-1215 involves the reaction of 4-chloro-2-methylaniline with 4-pyrrol-1-ylbutan-1-one in the presence of sodium hydride and dimethylformamide to obtain 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide. The compound is then purified by column chromatography to obtain the final product with high purity.
Wissenschaftliche Forschungsanwendungen
ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. It also has neuroprotective effects in neurodegenerative disorders, such as Alzheimer's and Huntington's disease. Additionally, ACY-1215 has anti-inflammatory properties, making it a potential treatment option for inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-6-12(16)4-5-13(9)17-15(20)14-7-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAATDVQNFPTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)




![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)
